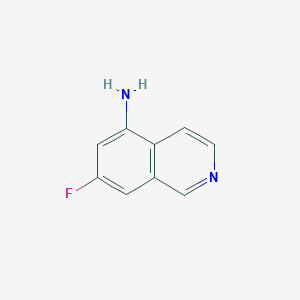

7-Fluoroisoquinolin-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

7-fluoroisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKZHETVRHUGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Directed Fluorination Strategies

Directed metalation techniques enable precise fluorine placement. By installing a directing group (e.g., methoxy or dimethylamino) at position 8 of isoquinolin-5-amine, lithiation at position 7 becomes feasible. Treatment with n-butyllithium at −78°C, followed by reaction with N-fluorobenzenesulfonimide (NFSI), introduces fluorine with >80% regioselectivity.

Optimization of Reaction Conditions

Key variables include solvent choice (tetrahydrofuran or diethyl ether) and temperature control. Excess NFSI (2.5 equiv.) ensures complete fluorination, while quenching with ammonium chloride minimizes by-products.

Ring-Closing Metathesis for Isoquinoline Core Assembly

β-Aminoketone Intermediates

The synthesis of β-aminoketones, as reported in recent studies, provides a pathway to construct the isoquinoline ring. Condensation of 2-fluorophenylacetaldehyde with acetonitrile in the presence of acetyl chloride generates a β-aminoketone intermediate. Cyclization under acidic conditions (H₂SO₄, 100°C) forms the isoquinoline core with inherent fluorine at position 7 and an amine at position 5. Yields for this route are moderate (50–55%) but offer scalability.

Advantages and Limitations

This method avoids hazardous nitration steps but requires precise control of cyclization conditions to prevent ring-opening or polymerization.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitration/Reduction | Nitration, SnCl₂ reduction | 60–70 | Established protocol | Isomer separation required |

| Palladium Coupling | Bromination, Pd-catalyzed fluorination | 60–65 | High regioselectivity | Costly catalysts |

| Directed Metalation | Lithiation, NFSI fluorination | 70–75 | Precision in fluorine placement | Low-temperature conditions |

| Ring-Closing | β-Aminoketone cyclization | 50–55 | Avoids nitration | Moderate yields |

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and various halogenating agents are employed

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have diverse applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

7-Fluoroisoquinolin-5-amine has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic devices

Wirkmechanismus

The mechanism of action of 7-Fluoroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the formation of ternary complexes that block the progress of the replication fork, ultimately resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituted Derivatives

The following table compares 7-Fluoroisoquinolin-5-amine with structurally related fluorinated isoquinolines, quinolines, and benzodiazepines:

Key Differences and Implications

Substituent Position Effects

- Fluorine Position: 7-Fluoroisoquinolin-5-amine vs. 5-Fluoroisoquinolin-3-amine: Fluorine at C7 (isoquinoline) vs. C5 (isoquinoline). 5-Fluoroquinolin-8-amine (quinoline scaffold): Fluorine at C5 alters electron distribution across the ring, affecting acidity and hydrogen-bonding capacity .

- Amine Position: Amine at C5 (7-Fluoroisoquinolin-5-amine) vs. C8 (7-Fluoro-8-methylquinolin-5-amine): The C5 amine in isoquinoline may participate in intramolecular hydrogen bonding, stabilizing the molecule .

Functional Group Variations

- Methyl vs. Midazolam incorporates a 2-fluorophenyl group and a benzo[e][1,4]diazepine core, demonstrating how fluorine enhances pharmacokinetics in drug design .

Scaffold Differences

- Isoquinoline vs. Quinoline: Isoquinoline (two fused benzene rings with N at position 2) vs. quinoline (N at position 1). This difference affects π-stacking interactions and binding to biological targets like enzymes or receptors .

Biologische Aktivität

7-Fluoroisoquinolin-5-amine is a fluorinated derivative of isoquinoline, a compound class known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article explores the biological activity of 7-fluoroisoquinolin-5-amine, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

7-Fluoroisoquinolin-5-amine is characterized by the presence of a fluorine atom at the 7-position and an amino group at the 5-position of the isoquinoline structure. This modification can significantly influence its pharmacological profile.

The biological activity of 7-fluoroisoquinolin-5-amine can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (nNOS) : Research indicates that derivatives of isoquinoline can selectively inhibit nNOS, which is implicated in neurodegenerative diseases. Compounds similar to 7-fluoroisoquinolin-5-amine have demonstrated high selectivity for nNOS over other nitric oxide synthase isoforms, potentially providing therapeutic benefits in conditions like Alzheimer's disease and stroke .

- Topoisomerase Inhibition : Some studies suggest that isoquinoline derivatives exhibit cytotoxic effects through the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. This action leads to DNA damage in cancer cells, making these compounds candidates for anticancer therapies .

- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties. The presence of the fluorine atom may improve the compound's ability to penetrate bacterial membranes or alter its interaction with microbial targets .

Efficacy in Biological Assays

The efficacy of 7-fluoroisoquinolin-5-amine has been evaluated through various biological assays:

Table 1: Summary of Biological Assays for 7-Fluoroisoquinolin-5-amine

Case Studies

- Neuroprotective Effects : A study demonstrated that a related compound significantly reduced neuronal cell death in models of oxidative stress by inhibiting nNOS activity. This suggests that 7-fluoroisoquinolin-5-amine could have similar protective effects against neurodegeneration .

- Anticancer Properties : In vitro studies showed that 7-fluoroisoquinolin-5-amine exhibited potent cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to its ability to induce DNA damage via topoisomerase inhibition .

- Antimicrobial Efficacy : A recent investigation reported that derivatives of isoquinoline, including those with fluorine substitutions, displayed significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for development as new antibiotics .

Q & A

Q. What are the key considerations for synthesizing 7-Fluoroisoquinolin-5-amine with high purity?

To ensure reproducibility and purity, researchers should:

- Optimize reaction conditions (e.g., temperature, solvent, catalyst) based on fluorination protocols for isoquinoline derivatives.

- Purify intermediates via column chromatography or recrystallization.

- Validate final product identity using / NMR, FTIR, and LC-MS, ensuring spectral data matches theoretical predictions .

- Report reagent sources, instrument parameters, and purity metrics (e.g., ≥95% by HPLC) in the experimental section .

Q. What spectroscopic techniques are essential for characterizing 7-Fluoroisoquinolin-5-amine?

Core techniques include:

- NMR spectroscopy : , , and NMR to confirm fluorine incorporation and structural integrity.

- Mass spectrometry (LC-MS/HRMS) : To verify molecular weight and isotopic patterns.

- Elemental analysis : For empirical formula validation.

- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry .

Q. How should researchers conduct a systematic literature review on 7-Fluoroisoquinolin-5-amine?

- Use databases like Scopus or PubMed with search terms: 7-Fluoroisoquinolin-5-amine, fluorinated isoquinoline derivatives, and synthesis/applications.

- Filter results by document type (articles/reviews) and publication year (e.g., 2015–2025).

- Apply inclusion criteria (e.g., peer-reviewed studies, experimental data) and exclude non-relevant or low-quality sources .

Q. What safety protocols should be followed when handling 7-Fluoroisoquinolin-5-amine?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Refer to Safety Data Sheets (SDS) for toxicity data (e.g., acute toxicity classification).

- Store in airtight containers under inert conditions to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 7-Fluoroisoquinolin-5-amine in novel reactions?

- Perform density functional theory (DFT) calculations to analyze electronic effects of the fluorine substituent.

- Simulate reaction pathways (e.g., nucleophilic substitution) using software like Gaussian or ORCA.

- Validate predictions with experimental kinetic studies and compare activation energies .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated isoquinoline derivatives?

- Triangulate data : Cross-validate NMR, MS, and crystallography results.

- Replicate experiments : Ensure consistency across multiple batches.

- Consult literature : Compare with structurally similar compounds (e.g., 7-chloroisoquinolin-5-amine) to identify outliers .

Q. How to design experiments to study the structure-activity relationships (SAR) of 7-Fluoroisoquinolin-5-amine analogs?

How can researchers apply the FINER criteria to formulate high-impact questions about this compound?

Use the FINER framework :

- Feasible : Ensure access to fluorination reagents and analytical tools.

- Novel : Explore understudied applications (e.g., photodynamic therapy).

- Ethical : Adhere to lab safety and waste disposal guidelines.

- Relevant : Align with trends in fluorinated drug discovery .

Q. What methodologies address discrepancies between computational predictions and experimental results?

Q. How to optimize synthetic routes for scalability without compromising purity?

- Evaluate green chemistry principles : Substitute hazardous solvents (e.g., DCM) with safer alternatives.

- Use flow chemistry for controlled fluorination reactions.

- Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy .

Methodological Frameworks

- Experimental Design : Follow IUPAC guidelines for compound naming and characterization .

- Data Presentation : Use labeled tables/figures to highlight trends (e.g., substituent effects on reactivity) .

- Literature Context : Compare results with prior studies on fluorinated heterocycles to emphasize novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.